1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
Overview
Description
1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
The synthesis of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst. For instance, a novel, facile, one-pot, multicomponent protocol using alumina–silica-supported manganese dioxide as a recyclable catalyst in water has been developed . This method is environmentally benign and yields high amounts of the desired product.
Chemical Reactions Analysis
1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as copper and palladium . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include highly functionalized pyrazole derivatives that exhibit significant biological activity.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor agent . Additionally, it has shown promise in the treatment of hypertension and as an inhibitor of human cannabinoid receptors (hCB1 and hCB2), p38 kinase, and CB1 receptor antagonists .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is believed to be mediated through the inhibition of specific enzymes and receptors involved in the inflammatory response. Similarly, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- can be compared with other similar compounds such as 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile . These compounds share similar structural features and biological activities, but the presence of different substituents and functional groups can significantly influence their reactivity and potency. The unique combination of amino and hydrazino groups in 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- makes it particularly versatile and effective in various applications.
Properties
IUPAC Name |
5-amino-1-(6-hydrazinylpyridazin-3-yl)pyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N8/c9-3-5-4-12-16(8(5)10)7-2-1-6(13-11)14-15-7/h1-2,4H,10-11H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBHPRBDLTXHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)N2C(=C(C=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220017 | |
Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69720-57-6 | |
Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069720576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(6-hydrazino-3-pyridazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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